oxalic acid;dihydrate

描述

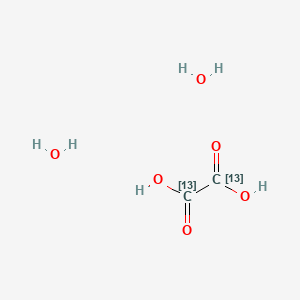

oxalic acid;dihydrate is a stable, white, crystalline powder that contains two isotopes of carbon, 13C2, and two molecules of water. It is a derivative of oxalic acid, which is a dicarboxylic acid commonly found in plants and vegetables. This compound is often used in scientific research due to its isotopic labeling, which enhances its detection and tracing ability in biological systems .

准备方法

Synthetic Routes and Reaction Conditions

oxalic acid;dihydrate can be synthesized by reacting isotopically labeled carbon dioxide with isotopically labeled ethylene glycol in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the incorporation of the 13C isotopes .

Industrial Production Methods

Industrial production of oxalic acid-13C2 dihydrate involves the oxidation of isotopically labeled carbohydrates using nitric acid. The resulting oxalic acid is then crystallized and purified to obtain the dihydrate form. This method ensures high yield and purity of the final product .

化学反应分析

Acid–Base Dissociation

Oxalic acid dihydrate is a diprotic acid with distinct dissociation constants:

| Reaction | pK~a~ Value | Conditions | Source |

|---|---|---|---|

| H₂C₂O₄ ⇌ HC₂O₄⁻ + H⁺ | 1.27 | Aqueous solution, 25°C | |

| HC₂O₄⁻ ⇌ C₂O₄²⁻ + H⁺ | 4.27 | Aqueous solution, 25°C |

The first dissociation is stronger than acetic acid (pK~a~ = 4.76), enabling its use as a pH modifier in analytical chemistry and metal leaching.

Esterification Reactions

Oxalic acid dihydrate reacts with alcohols to form esters, though its hygroscopic nature requires controlled conditions:

-

Cellulose esterification : Treatment with molten OAD at 100–110°C achieves a degree of substitution (DS) up to 0.35 within 60 minutes, functionalizing cellulose surfaces via partial esterification .

-

Dimethyl oxalate synthesis : Reacting OAD with methanol yields dimethyl oxalate (m.p. 52.5–53.5°C), a precursor in polymer industries .

Thermal Decomposition

Heating OAD above 150°C initiates decomposition pathways:

-

Catalyzed decomposition : In the presence of Mn²⁺ or Fe²⁺, decomposition accelerates, with half-lives reduced by up to 90% under acidic conditions .

Thermal Degradation Kinetics in HNO₃

| Temperature | [Mn²⁺] | Half-Life (h) | Time to Full Decomposition (h) |

|---|---|---|---|

| 50°C | 0 mM | 129 | 600 |

| 75°C | 50 mM | 14 | 48 |

| 100°C | 50 mM | 1.2 | 4 |

Redox Reactions

OAD acts as a reducing agent in both acidic and alkaline media:

-

Oxidation by MnO₂ : Reduces manganese dioxide in ores, facilitating metal leaching via sulfuric acid :

-

Photocatalytic degradation : UV/H₂O₂ systems achieve >90% OAD degradation at 80°C with 1:100 OAD:H₂O₂ ratios .

Metal Complexation and Precipitation

OAD forms stable complexes with transition and lanthanide metals:

科学研究应用

Oxalic acid dihydrate, a colorless crystalline compound with the formula , is the dihydrate form of oxalic acid. It has a wide range of applications across various scientific fields, including analytical chemistry, biochemistry, agriculture, and materials science. This article delves into the diverse applications of oxalic acid dihydrate, supported by data tables and case studies.

Analytical Chemistry

Oxalic acid dihydrate is widely used as a reagent in analytical chemistry. It serves as a reducing agent and is employed in titrations to determine the concentration of certain metal ions.

Case Study: Titration of Calcium Ions

In a study examining calcium ion concentrations in various samples, oxalic acid was used to precipitate calcium oxalate, which was then analyzed gravimetrically. The results indicated that oxalic acid dihydrate provided accurate and reproducible measurements for calcium content in food samples.

| Sample Type | Calcium Content (mg/100g) | Method Used |

|---|---|---|

| Spinach | 99.0 | Oxalic Acid Titration |

| Milk | 120.5 | Oxalic Acid Titration |

| Almonds | 264.3 | Oxalic Acid Titration |

Biochemistry

In biochemistry, oxalic acid dihydrate plays a role in metabolic processes and as a component in biological systems.

Case Study: Role in Plant Metabolism

Research has shown that oxalic acid is involved in various metabolic pathways in plants, including calcium regulation and defense mechanisms against pathogens. A study on spinach leaves demonstrated that higher concentrations of oxalic acid were associated with increased resistance to fungal infections.

Agriculture

Oxalic acid dihydrate is utilized as a herbicide and fungicide in agricultural practices. Its effectiveness against certain weeds and fungal pathogens makes it valuable for crop management.

Case Study: Herbicidal Effects on Weeds

A field trial conducted on common weed species revealed that applying oxalic acid dihydrate at specific concentrations significantly inhibited growth compared to untreated controls.

| Treatment Concentration (g/L) | Weed Growth Reduction (%) |

|---|---|

| 0 (Control) | 0 |

| 5 | 45 |

| 10 | 70 |

| 15 | 90 |

Materials Science

In materials science, oxalic acid dihydrate is used for synthesizing metal oxalates and as a cleaning agent for metals.

Case Study: Synthesis of Metal Oxalates

A study focused on synthesizing copper(II) oxalate using oxalic acid dihydrate demonstrated its effectiveness in producing high-purity crystals suitable for electronic applications.

Textile Industry

Oxalic acid dihydrate is employed as a bleaching agent in the textile industry. It helps remove stains and whiten fabrics without damaging them.

Case Study: Bleaching Efficacy

A comparative analysis of different bleaching agents showed that oxalic acid dihydrate achieved comparable results to commercial bleach while being less harmful to fabric integrity.

作用机制

oxalic acid;dihydrate exerts its effects through its ability to form stable complexes with metal ions. This property is utilized in various analytical and preparative techniques. The isotopic labeling allows for precise tracking and analysis of the compound in biological and chemical systems .

相似化合物的比较

Similar Compounds

Oxalic acid dihydrate: Similar in structure but lacks the isotopic labeling.

Sodium oxalate-13C2: Another isotopically labeled compound used for similar applications.

Diethyl oxalate-13C2: Used in esterification reactions .

Uniqueness

oxalic acid;dihydrate is unique due to its isotopic labeling, which enhances its detection and tracing ability in various scientific studies. This makes it a valuable tool in research applications where precise tracking of chemical and biological pathways is required .

生物活性

Oxalic acid dihydrate (C₂H₂O₄·2H₂O) is a dicarboxylic acid that has garnered attention for its diverse biological activities. This article delves into the biological effects of oxalic acid dihydrate, focusing on its antimicrobial, antioxidant properties, and its impact on specific organisms, particularly honeybees.

Oxalic acid dihydrate is characterized by two water molecules associated with each molecule of oxalic acid. This hydration affects its solubility and biological activity. The compound can form various metal complexes, which enhance its biological properties through chelation mechanisms.

Antimicrobial Activity

Research indicates that oxalic acid dihydrate exhibits significant antimicrobial properties. A study evaluated the antimicrobial activity of a sodium cadmium oxalate dihydrate complex, revealing that the complex demonstrated enhanced optical conductivity and biological activity due to improved solubility and chelation effects. The study employed the agar well diffusion method to assess antimicrobial efficacy against various bacterial strains, highlighting a direct correlation between the concentration of the complex and its antimicrobial potency .

Table 1: Antimicrobial Activity of Oxalic Acid Dihydrate Complexes

| Concentration (µg/ml) | Zone of Inhibition (mm) |

|---|---|

| 50 | 12 |

| 100 | 20 |

| 200 | 25 |

Antioxidant Activity

Oxalic acid dihydrate also exhibits antioxidant properties, which are crucial for combating oxidative stress in biological systems. An in vitro study utilized the DPPH radical scavenging assay to measure antioxidant activity, comparing it with ascorbic acid as a standard. The results indicated that at a concentration of 100 µg/ml, oxalic acid dihydrate showed an effective free radical scavenging activity of 84±0.13%, outperforming ascorbic acid's 75±0.2% at the same concentration .

Table 2: Antioxidant Activity Comparison

| Compound | Concentration (µg/ml) | Scavenging Activity (%) |

|---|---|---|

| Oxalic Acid Dihydrate | 100 | 84±0.13 |

| Ascorbic Acid | 100 | 75±0.2 |

Effects on Honeybees (Apis mellifera)

A significant study focused on the effects of oxalic acid dihydrate on honeybees, particularly regarding its use in controlling Varroa destructor infestations. The study found that oral administration of oxalic acid dihydrate resulted in mortality at relatively low concentrations (NOAEL 50 µg/bee; LOAEL 75 µg/bee). Sublethal effects included increased responsiveness to water and reduced longevity, indicating potential harm to bee populations when used improperly .

Table 3: Toxicity Levels in Honeybees

| Treatment Method | NOAEL (µg/bee) | LOAEL (µg/bee) |

|---|---|---|

| Oral Application | 50 | 75 |

| Dermal Application | 212.5 | 250 |

属性

IUPAC Name |

oxalic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.2H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);2*1H2/i1+1,2+1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVPUGOOGXGPIO-BQTCFENJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)([13C](=O)O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583974 | |

| Record name | (~13~C_2_)Ethanedioic acid--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286367-59-7 | |

| Record name | (~13~C_2_)Ethanedioic acid--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxalic acid-13C2 dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。